

Application Note: ^1H and ^{13}C NMR Characterization of 4-(3-Nitrophenyl)morpholine

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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)morpholine

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Abstract

This application note provides a detailed protocol for the characterization of **4-(3-nitrophenyl)morpholine** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis. Representative ^1H and ^{13}C NMR data are presented in a clear, tabular format to facilitate interpretation. Additionally, a graphical workflow is provided to illustrate the overall experimental process. This guide is intended to assist researchers in confirming the structure and purity of **4-(3-nitrophenyl)morpholine**, a key intermediate in various synthetic applications.

Introduction

4-(3-Nitrophenyl)morpholine is a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in drug development and other research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of organic molecules. This document details the application of ^1H and ^{13}C NMR for the structural verification of **4-(3-nitrophenyl)morpholine**.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **4-(3-nitrophenyl)morpholine**. These values are based on the analysis of structurally similar compounds and established NMR principles for substituted morpholine and nitrobenzene rings.

Table 1: Predicted ^1H NMR Data for **4-(3-Nitrophenyl)morpholine** (in CDCl_3)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6' (Morpholine)	~ 3.90	t	~ 4.8
H-3', H-5' (Morpholine)	~ 3.35	t	~ 4.8
H-2 (Aromatic)	~ 7.75	t	~ 2.2
H-4 (Aromatic)	~ 7.40	ddd	~ 8.2, 2.2, 1.0
H-5 (Aromatic)	~ 7.20	t	~ 8.2
H-6 (Aromatic)	~ 7.65	ddd	~ 8.2, 2.2, 1.0

Table 2: Predicted ^{13}C NMR Data for **4-(3-Nitrophenyl)morpholine** (in CDCl_3)

Carbon Atom	Chemical Shift (δ , ppm)
C-2', C-6' (Morpholine)	~ 66.8
C-3', C-5' (Morpholine)	~ 49.5
C-1 (Aromatic)	~ 151.0
C-2 (Aromatic)	~ 112.0
C-3 (Aromatic)	~ 149.0
C-4 (Aromatic)	~ 118.0
C-5 (Aromatic)	~ 130.0
C-6 (Aromatic)	~ 122.0

Experimental Protocols

Sample Preparation

- **Dissolution:** Accurately weigh approximately 10-20 mg of **4-(3-nitrophenyl)morpholine** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The use of a high-purity deuterated solvent is crucial for acquiring high-quality NMR spectra.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure a homogeneous solution.
- **Labeling:** Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following is a general procedure for acquiring 1D ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

- **Instrument Setup:** Calibrate and set up the NMR spectrometer according to the manufacturer's guidelines.

- **Sample Insertion:** Carefully place the NMR tube into a spinner turbine and insert it into the magnet.
- **Temperature Equilibration:** Allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a 30-degree pulse angle.
 - Set the relaxation delay (d1) to at least 5 times the longest T_1 relaxation time of the protons of interest (a value of 1-2 seconds is typically sufficient for small molecules).
 - Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay (d1) to 2-5 seconds.
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this may range from several hundred to a few thousand scans depending on the sample concentration).

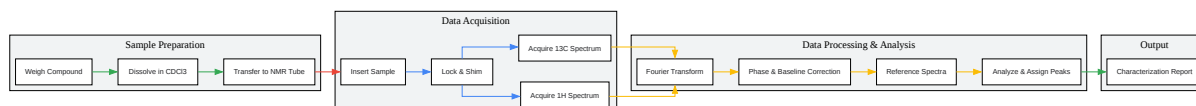
Data Processing and Analysis

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ^1H and ^{13}C spectra.
- **Phase Correction:** Manually or automatically correct the phase of the resulting spectra.

- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline.
- **Referencing:** Reference the ^1H spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm). Reference the ^{13}C spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).
- **Peak Picking and Integration:** Identify all significant peaks in the spectra and integrate the signals in the ^1H spectrum to determine the relative proton ratios.
- **Analysis of Coupling Patterns:** Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) in the ^1H spectrum to elucidate the connectivity of the protons.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the NMR characterization of **4-(3-nitrophenyl)morpholine**.



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NMR Characterization Workflow

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR characterization of **4-(3-nitrophenyl)morpholine**. The detailed protocols for sample preparation, data acquisition, and processing, along with the tabulated representative spectral data, serve as a valuable resource for researchers in confirming the identity and purity of this important chemical compound. The provided workflow diagram offers a clear visual representation of the entire characterization process.

- To cite this document: BenchChem. [Application Note: 1H and 13C NMR Characterization of 4-(3-Nitrophenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053315#1h-and-13c-nmr-characterization-of-4-3-nitrophenyl-morpholine]

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